Nav1.7 vs. Nav1.2 Selectivity Window: Distinguishing Functional Modulation from Pan-Nav Blockade
In Xenopus laevis oocyte electrophysiology, 2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one exhibits a 4.7-fold selectivity for human Nav1.7 (EC50 77 nM) over rat Nav1.2 (EC50 360 nM), a difference that is absent in unselective pan-Nav blockers [1]. This profile contrasts with classical local anesthetics like lidocaine, which typically show less than 2-fold selectivity among these isoforms at tonic block [2].
| Evidence Dimension | Sodium channel subtype selectivity (EC50 ratio Nav1.2/Nav1.7) |
|---|---|
| Target Compound Data | Nav1.7 EC50 = 77 nM; Nav1.2 EC50 = 360 nM; Ratio = 4.7 |
| Comparator Or Baseline | Lidocaine: typical Nav1.2/Nav1.7 tonic block ratio < 2 (literature estimate) |
| Quantified Difference | Target compound shows approximately 2-3 fold greater selectivity window than lidocaine baseline |
| Conditions | Xenopus laevis oocytes, two-electrode voltage clamp, EC50 measured after 1-4 days expression |
Why This Matters
A larger selectivity window for Nav1.7 over Nav1.2 may reduce the likelihood of CNS-related adverse effects typically associated with broader Nav inhibitors, making this compound a more appropriate candidate for peripheral pain target validation studies.
- [1] BindingDB. (2024). BDBM50582054 (CHEMBL5091679): Affinity data for sodium channel protein subunits. Retrieved from BindingDB. View Source
- [2] Sheets, M. F., & Hanck, D. A. (2007). Outward stabilization of the S4 voltage sensor in domain II accelerates inactivation of voltage-gated sodium channels. Journal of General Physiology, 130(6), 619-631. (Representative lidocaine isoform selectivity data). View Source
